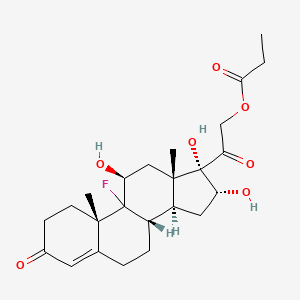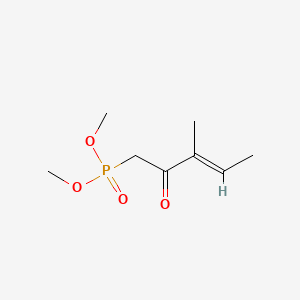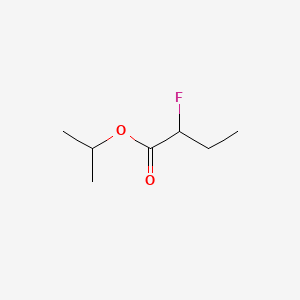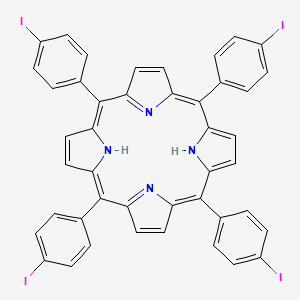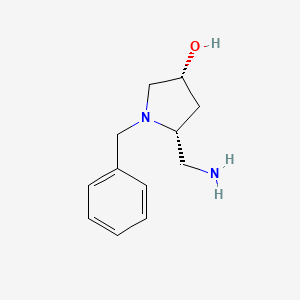
(3r,5r)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3r,5r)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions are used to introduce the benzyl group onto the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization.
Analyse Chemischer Reaktionen
Types of Reactions
(3r,5r)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
(3r,5r)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (3r,5r)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3r,5r)-5-(Aminomethyl)-2,3,5-trimethylheptane
- (3S,4R,5R)-5-(aminomethyl)-2-({3-[3-(dimethylamino)-5-[hydroxy({[(3R)-1-methylpyrrolidin-3-yl]amino})methyl]phenyl]-2-methoxyphenyl}methyl)-4-[(1S)-1-hydroxyethyl]-N-[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]-1,2-oxazolidine-3-carboxamide
Uniqueness
(3r,5r)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both aminomethyl and benzyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
(3R,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H18N2O/c13-7-11-6-12(15)9-14(11)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12-/m1/s1 |
InChI-Schlüssel |
OJLWRBSJLOKJNJ-VXGBXAGGSA-N |
Isomerische SMILES |
C1[C@H](CN([C@H]1CN)CC2=CC=CC=C2)O |
Kanonische SMILES |
C1C(CN(C1CN)CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)
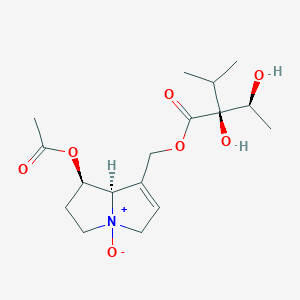
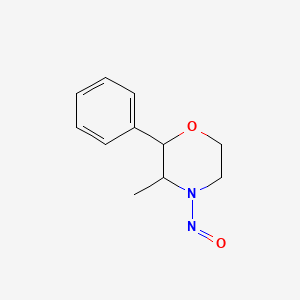
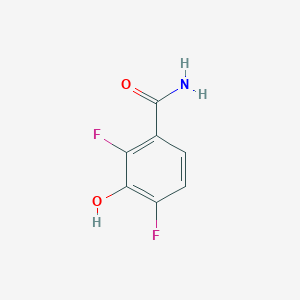
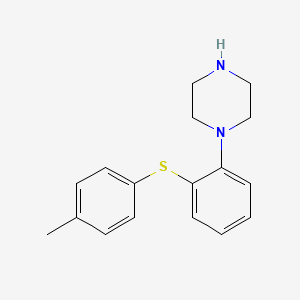
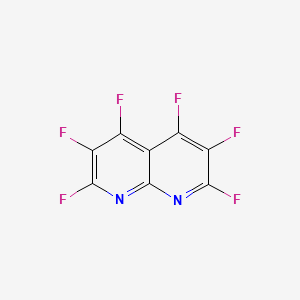
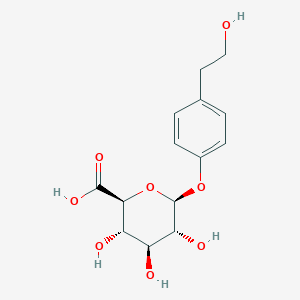
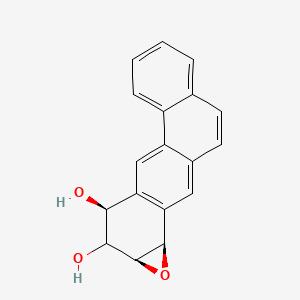
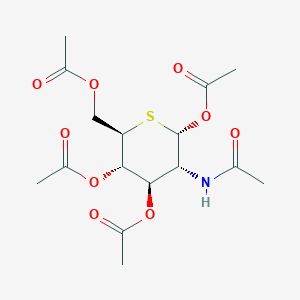
![1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene](/img/structure/B13420802.png)
